molecular formula C20H18F2N3NaO5 B607764 Dolutegravir sodium CAS No. 1051375-19-9

Dolutegravir sodium

カタログ番号 B607764
CAS番号: 1051375-19-9
分子量: 441.36
InChIキー: VMYYLTRYLSNWCA-VSLILLSYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dolutegravir sodium is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell . It was developed by ViiV Healthcare and FDA-approved on August 12, 2013 . It is also an oral, World Health Organisation-recommended first-line antiretroviral drug .


Synthesis Analysis

The synthesis of Dolutegravir sodium involves the treatment of pyranone with 3-amino-propane-2-diol in ethanol at elevated temperatures, delivering the corresponding pyridinone in 83% yield . This is followed by esterification and sodium periodate-mediated diol cleavage to furnish intermediate . The key ring-forming step in the synthesis of Dolutegravir sodium consists of cyclization of the intermediate with ®-3- amino-butan-1-ol .


Molecular Structure Analysis

The molecular formula of Dolutegravir sodium is C20H18F2N3NaO5 . Its average mass is 441.361 Da and its monoisotopic mass is 441.111237 Da .


Chemical Reactions Analysis

The formulation process of Dolutegravir involves high-speed homogenization and probe sonication techniques, with Soluplus as the selected surfactant . The sonication time plays a crucial role in controlling the nanoparticle size .


Physical And Chemical Properties Analysis

Dolutegravir sodium has a molecular weight of 441.36 . It is soluble in DMSO at more than 4 mg/ml . It is stable at -20°C for 3 years and at 4°C for 2 years .

科学的研究の応用

HIV Treatment Enhancement

Dolutegravir sodium is a cornerstone in the management of HIV infection. It is recommended as a preferred first-line and second-line treatment due to its efficacy, high barrier to resistance, and favorable safety profile . It is often used in combination with other antiretroviral agents, offering a simplified regimen that can improve adherence and patient outcomes.

Antitumor Activity

Recent studies have explored the antitumor potential of dolutegravir. Derivatives of dolutegravir have shown promising results in inhibiting cell survival in various cancer cell lines, particularly lung cancer . This opens up new avenues for the drug’s application beyond its traditional use in HIV treatment.

Pharmacokinetic Optimization

Dolutegravir’s pharmacokinetic properties are being studied to optimize its use in different patient populations. Research has focused on understanding how factors such as age, body weight, and co-medications affect the drug’s disposition and clearance . This knowledge can lead to more personalized medicine approaches.

Drug Delivery Systems

Innovative drug delivery systems for dolutegravir are being developed to enhance its bioavailability and patient experience. For instance, nanostructured lipid carriers and transdermal patches have been formulated to improve the drug’s solubility and absorption . These advancements could revolutionize the way dolutegravir is administered.

Clinical Trials for New Formulations

Dolutegravir is continuously being evaluated in clinical trials to assess its efficacy and safety in new formulations and combinations. These trials are crucial for validating the effectiveness of dolutegravir-based regimens and ensuring they meet the evolving needs of HIV patients .

Drug Interaction Studies

Understanding dolutegravir’s interactions with other medications is vital for patient safety. Research is ongoing to identify potential drug-drug interactions and develop guidelines for co-administration with other therapies . This is particularly important for patients with comorbidities who require multiple medications.

Drug Modification and Improvement

Scientific efforts are also directed at modifying dolutegravir to enhance its therapeutic properties. Studies involve creating nanosuspensions and other modified forms to improve drug dissolution and stability, which could lead to more effective HIV treatments .

Solubility and Dissolution Studies

Dolutegravir’s solubility and dissolution rate are key factors in its effectiveness. Research into solid dispersions and other formulation techniques aims to increase its solubility, thereby enhancing its absorption and therapeutic effect .

作用機序

Target of Action

Dolutegravir sodium is an antiviral agent primarily used for the treatment of HIV-1 infections . Its primary target is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication cycle of the HIV virus, making it an effective target for antiviral therapy .

Mode of Action

Dolutegravir sodium inhibits the HIV-1 integrase enzyme by binding to its active site . This binding blocks the strand transfer step of retroviral DNA integration into the host cell . The strand transfer step is essential in the HIV replication cycle, and its inhibition results in the prevention of viral activity .

Biochemical Pathways

Dolutegravir sodium is highly metabolized through three main pathways . The first pathway involves glucuronidation by UGT1A1, the second involves carbon oxidation by CYP3A4, and the third is a sequential oxidative defluorination and glutathione conjugation .

Result of Action

The inhibition of the HIV-1 integrase enzyme by dolutegravir sodium halts the replication cycle of the virus at a critical juncture . This effectively prevents the production of new HIV particles , thereby reducing the viral load in the body and slowing the progression of the disease .

Action Environment

The action of dolutegravir sodium can be influenced by various environmental factors. For instance, co-administration with certain drugs can affect its disposition . Additionally, the drug’s distribution in cerebrospinal fluid is good, and effective concentrations are also reached in the male and female genital tracts . Furthermore, the drug can increase metformin concentrations, and consequently, monitoring is recommended in case dose adjustment is required .

特性

IUPAC Name

sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJRRXTMKRYNK-VSLILLSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dolutegravir sodium

CAS RN

1051375-19-9
Record name Dolutegravir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1051375-19-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOLUTEGRAVIR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q1V9V5WYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of Dolutegravir Sodium?

A: Dolutegravir Sodium is a second-generation integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection. [] It works by blocking the activity of HIV integrase, an enzyme that is essential for the virus to integrate its genetic material into the DNA of human cells. [] By inhibiting this step, Dolutegravir Sodium prevents the virus from replicating and infecting new cells.

Q2: What is the molecular formula and weight of Dolutegravir Sodium?

A: The molecular formula of Dolutegravir Sodium is C20H18F2N3NaO3, and its molecular weight is 419.38 g/mol. []

Q3: What spectroscopic data is available for Dolutegravir Sodium?

A: Spectroscopic techniques like UV spectrophotometry, FTIR, DSC, and PXRD have been extensively used to characterize Dolutegravir Sodium. [, , , , , , ] UV spectrophotometry commonly employs a wavelength of 258 nm for quantification. [, , ] FTIR helps in identifying functional groups and potential interactions with excipients in formulations. [, ] DSC and PXRD are employed to analyze thermal behavior and crystalline structure, especially when developing novel formulations like solid dispersions or co-crystals. [, , ]

Q4: How stable is Dolutegravir Sodium under various storage conditions?

A: Dolutegravir Sodium exhibits good stability under various stress conditions, including acidic, basic, oxidative, thermal, neutral, and photolytic conditions. [] Various studies have investigated its stability in different formulations to develop robust dosage forms. [, , , , ]

Q5: What are some strategies used to enhance the solubility and bioavailability of Dolutegravir Sodium?

A: Dolutegravir Sodium, being a BCS class II drug, presents challenges in solubility and bioavailability. [] Several approaches have been explored to address this, including:* Co-crystallization: This method involves forming co-crystals of Dolutegravir Sodium with suitable co-formers, like maltitol, resulting in improved solubility compared to the parent drug. []* Solid dispersions: Solid dispersions using polymers like Poloxamer-188 and Jackfruit Seed Starch have shown enhanced dissolution rates, leading to better bioavailability. []* Nano-liposomes: Encapsulating Dolutegravir Sodium in nano-liposomes has demonstrated improved drug loading efficiency and sustained release properties. []* Solid lipid nanoparticles: Formulating Dolutegravir Sodium into solid lipid nanoparticles for vaginal drug delivery has shown promise for pre-exposure prophylaxis of HIV, with improved vaginal deposition and potential site-targeted effects. []* Proliposomal powders: This approach aims to enhance absorption for pediatric HIV patients, with the proliposomal formulation demonstrating significant improvement in Dolutegravir Sodium absorption compared to the immediate-release tablet. []

Q6: How is Dolutegravir Sodium typically formulated for pharmaceutical use?

A: Dolutegravir Sodium is frequently formulated as tablets for oral administration. [, , , , , ] Researchers have developed and validated various analytical methods, including RP-HPLC and HPTLC, for its quantification in both bulk drug and tablet dosage forms. [, , , ]

Q7: How efficacious is Dolutegravir Sodium in treating HIV-1 infection?

A: Clinical trials have shown that Dolutegravir Sodium-based regimens are highly effective in achieving and maintaining viral suppression in HIV-infected individuals. [, ] It is often combined with other antiretroviral agents like Lamivudine and Tenofovir Disoproxil Fumarate for improved efficacy. [, , ]

Q8: Are there any known resistance mechanisms to Dolutegravir Sodium?

A: While Dolutegravir Sodium generally exhibits a high genetic barrier to resistance, some resistance mutations have been reported. [] These are less common compared to other INSTIs and typically require multiple mutations to confer high-level resistance. []

Q9: What analytical methods are used for the quantification of Dolutegravir Sodium?

A: Several analytical methods have been developed and validated for the quantification of Dolutegravir Sodium in various matrices. These include:* RP-HPLC: This method offers high sensitivity and selectivity for analyzing Dolutegravir Sodium in bulk drug, pharmaceutical formulations, and biological samples. [, , , , , , , , ]* HPTLC: This technique provides a simple and cost-effective alternative for the simultaneous estimation of Dolutegravir Sodium with other antiretroviral agents in combined dosage forms. [, , ]* UV Spectrophotometry: This method is simple and rapid, commonly used for routine analysis of Dolutegravir Sodium in bulk drug and formulations. [, , ]

Q10: How is the quality of Dolutegravir Sodium assured during manufacturing and distribution?

A: Strict quality control measures are employed throughout the manufacturing process to ensure the consistent quality, safety, and efficacy of Dolutegravir Sodium. [] This includes rigorous testing of raw materials, in-process controls, and final product analysis. [] Stability studies are also conducted to establish appropriate storage conditions and shelf life. []

Q11: What are some future directions for research on Dolutegravir Sodium?

A: Ongoing research on Dolutegravir Sodium focuses on:* Optimizing drug delivery strategies to improve patient adherence and therapeutic outcomes. [, ]* Investigating long-term safety and efficacy, particularly in specific populations like pregnant women and children. [, ]* Developing new formulations with improved pharmacokinetic profiles and reduced dosing frequency. [, , ]* Understanding the mechanisms of resistance and developing strategies to overcome them. [, ]* Identifying novel biomarkers for predicting treatment response and monitoring disease progression. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。